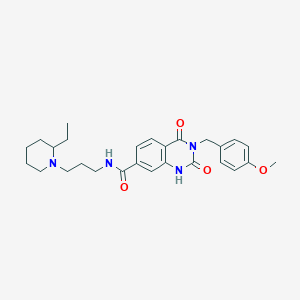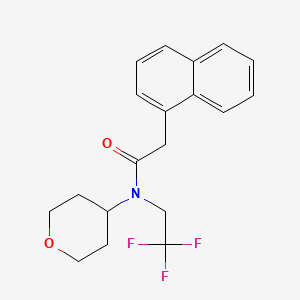
2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound characterized by the presence of a naphthalene ring, an oxane ring, and a trifluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring can be functionalized through various reactions such as Friedel-Crafts acylation or alkylation. The oxane ring is introduced through a cyclization reaction, and the trifluoroethyl group is added via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.
科学研究应用
2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(naphthalen-1-yl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide include other naphthalene derivatives, oxane-containing compounds, and trifluoroethyl-substituted molecules. Examples include:
- 2-(naphthalen-1-yl)-N-(oxan-4-yl)acetamide
- 2-(naphthalen-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of the naphthalene ring provides aromatic stability, the oxane ring introduces flexibility, and the trifluoroethyl group imparts unique electronic properties. This combination of features makes the compound versatile and potentially useful in a wide range of applications.
属性
IUPAC Name |
2-naphthalen-1-yl-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c20-19(21,22)13-23(16-8-10-25-11-9-16)18(24)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,16H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDKVERAYFWTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
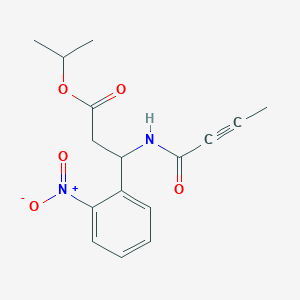
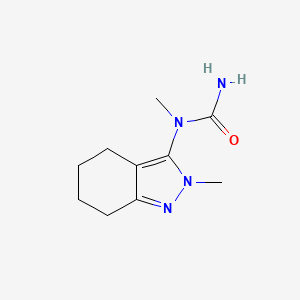
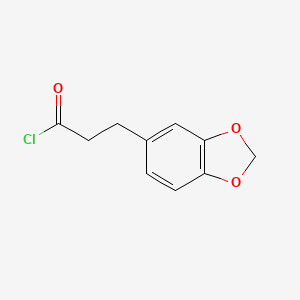
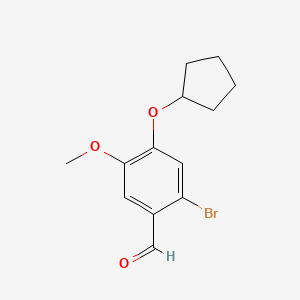
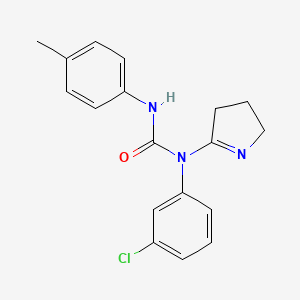
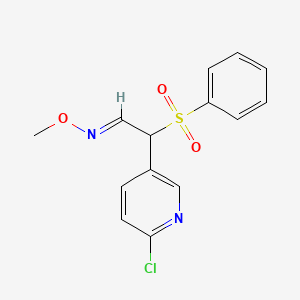
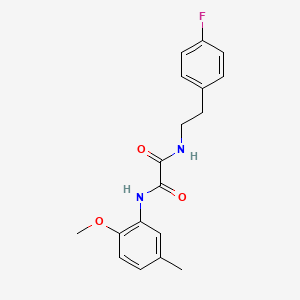
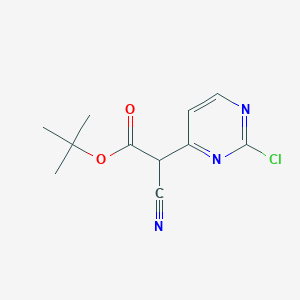
![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)
![Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)-](/img/structure/B2814763.png)

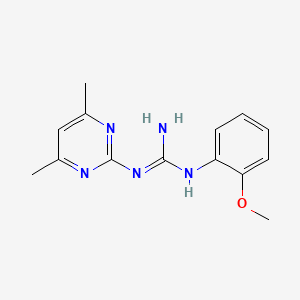
![3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole](/img/structure/B2814766.png)
